methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 866040-52-0
VCID: VC4514077
InChI: InChI=1S/C14H17NO2S/c1-10-4-5-11(2)15(10)13(8-14(16)17-3)12-6-7-18-9-12/h4-7,9,13H,8H2,1-3H3
SMILES: CC1=CC=C(N1C(CC(=O)OC)C2=CSC=C2)C
Molecular Formula: C14H17NO2S
Molecular Weight: 263.36

methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate

CAS No.: 866040-52-0

Cat. No.: VC4514077

Molecular Formula: C14H17NO2S

Molecular Weight: 263.36

* For research use only. Not for human or veterinary use.

methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate - 866040-52-0

Specification

CAS No. 866040-52-0
Molecular Formula C14H17NO2S
Molecular Weight 263.36
IUPAC Name methyl 3-(2,5-dimethylpyrrol-1-yl)-3-thiophen-3-ylpropanoate
Standard InChI InChI=1S/C14H17NO2S/c1-10-4-5-11(2)15(10)13(8-14(16)17-3)12-6-7-18-9-12/h4-7,9,13H,8H2,1-3H3
Standard InChI Key LJMGHQJXCCTVRU-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C(CC(=O)OC)C2=CSC=C2)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a propanoate ester backbone substituted at the β-position with two heterocyclic rings: a 2,5-dimethylpyrrole and a thiophene. The pyrrole ring contributes electron-rich aromaticity, while the thiophene introduces sulfur-based reactivity. This combination creates a sterically crowded environment, which may influence both synthetic accessibility and intermolecular interactions .

Table 1: Key Identifiers

PropertyValueSource
CAS Number866040-52-0
Molecular FormulaC₁₄H₁₇NO₂S
Molecular Weight263.36 g/mol
IUPAC Namemethyl 3-(2,5-dimethylpyrrol-1-yl)-3-thiophen-3-ylpropanoate
Storage ConditionsAmbient temperature

Spectroscopic Characteristics

While explicit spectroscopic data (e.g., NMR, IR) for this compound are absent in available literature, analogous pyrrole-thiophene hybrids exhibit distinct spectral signatures. For example, the methyl group protons on the pyrrole ring typically resonate near δ 2.1–2.3 ppm in ¹H NMR, while thiophene protons appear as multiplet signals between δ 6.8–7.5 ppm . The ester carbonyl group would likely show a strong absorption band near 1720 cm⁻¹ in IR spectroscopy .

Synthesis and Manufacturing

Synthetic Pathways

  • Pyrrole Subunit Preparation: 2,5-Dimethylpyrrole could be synthesized via Paal-Knorr condensation using hexane-2,5-dione and ammonia .

  • Thiophene Functionalization: Thiophene-3-yl groups are often introduced via cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated thiophene precursors .

  • Propanoate Backbone Assembly: A Michael addition or aldol condensation might connect the heterocycles to the ester backbone, followed by esterification with methanol .

Table 2: Comparative Analysis of Related Compounds

CompoundMolecular FormulaKey Differences
Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoateC₁₀H₁₅NO₂Pyrrole substitution pattern
Methyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylateC₁₂H₁₃NO₂SEster position on thiophene

Challenges in Synthesis

Steric hindrance from the 2,5-dimethylpyrrole group may complicate coupling reactions, necessitating catalysts like palladium or nickel complexes . Purification difficulties are anticipated due to the compound’s non-polar nature, requiring techniques such as recrystallization from dichloromethane/pentane mixtures .

Physicochemical Properties

Solubility and Partitioning

Predicted logP values (≈1.7–2.1) indicate moderate lipophilicity, suitable for transmembrane permeability in drug candidates . Solubility in organic solvents like ethyl acetate and dichloromethane is expected, while aqueous solubility is likely limited .

Recent Research and Future Directions

Innovations in Heterocycle Functionalization

Recent advances in site-selective thiolation (e.g., DOI:10.1021/jacs.0c01630) highlight methods for modifying halogenated heteroarenes, which could inspire novel derivatization strategies for this compound .

Unexplored Biological Targets

The compound’s resemblance to histidine derivatives (e.g., methyl Nα-Boc-Nτ-methyl-L-histidinate) suggests possible interactions with metalloenzymes or neurotransmitter receptors, warranting enzymatic assays .

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